molecular formula C7H4ClN3O B1386536 Imidazo[1,2-a]pyrimidine-2-carbonyl chloride CAS No. 754928-12-6

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride

Cat. No.: B1386536
CAS No.: 754928-12-6
M. Wt: 181.58 g/mol
InChI Key: LVYQNNRMWXBIPB-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride is a heterocyclic compound that contains both imidazole and pyrimidine rings.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve the optimization of these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with various functional groups.

    Reduction: Alcohols or other reduced forms of the compound.

    Substitution: Substituted imidazo[1,2-a]pyrimidine derivatives with different functional groups.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride has been found to target KRAS G12C , a protein involved in cell signaling pathways that control cell growth and division. This protein is often mutated in various types of cancers, making it a significant target for anticancer agents . Additionally, derivatives of this compound have been shown to inhibit Cyclooxygenase-2 (COX-2) , an enzyme that plays a key role in inflammation and pain.

Mode of Action

The compound interacts with its targets through a covalent bond, leading to the inhibition of the target proteins . In the case of KRAS G12C, this results in the disruption of cell signaling pathways, thereby inhibiting the growth and division of cancer cells . For COX-2, the inhibition leads to a decrease in the production of prostaglandins, compounds that contribute to inflammation and pain .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting KRAS G12C, it disrupts the RAS signaling pathway, which is crucial for cell growth and division . The inhibition of COX-2 affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thus reducing inflammation and pain .

Result of Action

The inhibition of KRAS G12C by this compound can lead to the suppression of cancer cell growth and division . Similarly, the inhibition of COX-2 can result in reduced inflammation and pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence the compound’s interaction with its targets

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with several enzymes, including cyclooxygenase-2 (COX-2) and various kinases. The interaction with COX-2, for instance, involves the inhibition of the enzyme’s activity, which can lead to anti-inflammatory effects . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule’s activity. For instance, the inhibition of COX-2 by this compound involves the binding of the compound to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, this compound may degrade over time, leading to a decrease in its inhibitory effects on enzymes like COX-2 . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and protein activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in various tissues.

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific ring structure and the presence of a carbonyl chloride group, which allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6(12)5-4-11-3-1-2-9-7(11)10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYQNNRMWXBIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651761
Record name Imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754928-12-6
Record name Imidazo[1,2-a]pyrimidine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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